Cas no 1330286-48-0 ((S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt)

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt is a chiral penicillamine derivative with a protected thiol group, enhancing its stability for synthetic applications. The acetamidomethyl (Acm) group serves as a thiol-protecting moiety, enabling selective deprotection under mild conditions, which is advantageous in peptide and protein chemistry. The hydrochloride salt form improves solubility in aqueous and polar solvents, facilitating handling in laboratory settings. This compound is particularly valuable in the synthesis of disulfide bridges and metal chelation studies due to its controlled reactivity. Its high purity and well-defined stereochemistry make it suitable for research in asymmetric synthesis and pharmaceutical development.
(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt structure
1330286-48-0 structure
Product name:(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt
CAS No:1330286-48-0
MF:C8H17ClN2O3S
MW:256.750180006027
MDL:MFCD08458518
CID:4694905

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt Chemical and Physical Properties

Names and Identifiers

    • (S)-ACETAMIDOMETHYL-L-PENICILLAMINE HYDROCHLORIDE
    • (S)-3-((Acetamidomethyl)thio)-2-amino-3-methylbutanoic acid hydrochloride
    • KM5634
    • (S)-Acetamidomethyl-l-penicillamine, HCl
    • (S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt
    • MDL: MFCD08458518
    • Inchi: 1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1
    • InChI Key: HMNWKDNSRCKPAN-RGMNGODLSA-N
    • SMILES: Cl.S(CNC(C)=O)C(C)(C)[C@H](C(=O)O)N

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 231
  • Topological Polar Surface Area: 118

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB313667-1 g
(S)-Acetamidomethyl-L-penicillamine hydrochloride, 95% (H-D-Pen(Acm)-OH.HCl); .
1330286-48-0 95%
1 g
€300.80 2023-07-19
TRC
A144945-25mg
(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt
1330286-48-0
25mg
$64.00 2023-06-13
abcr
AB313667-1g
(S)-Acetamidomethyl-L-penicillamine hydrochloride, 95% (H-D-Pen(Acm)-OH.HCl); .
1330286-48-0 95%
1g
€300.80 2025-02-13
1PlusChem
1P00HT6W-1g
(S)-Acetamidomethyl-l-penicillamine, HCl
1330286-48-0 ≥ 98% (TLC)
1g
$208.00 2023-12-22
1PlusChem
1P00HT6W-250mg
(S)-Acetamidomethyl-l-penicillamine, HCl
1330286-48-0 ≥ 98% (TLC)
250mg
$119.00 2023-12-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1847549-5g
(S)-3-((Acetamidomethyl)thio)-2-amino-3-methylbutanoic acid hydrochloride
1330286-48-0 98%
5g
¥3967.00 2024-08-09
A2B Chem LLC
AI30184-5g
(S)-Acetamidomethyl-l-penicillamine, HCl
1330286-48-0 ≥ 98% (TLC)
5g
$604.00 2024-04-20
TRC
A144945-250mg
(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt
1330286-48-0
250mg
$161.00 2023-06-13
1PlusChem
1P00HT6W-5g
(S)-Acetamidomethyl-l-penicillamine, HCl
1330286-48-0 ≥ 98% (TLC)
5g
$707.00 2023-12-22
Ambeed
A802246-5g
(S)-3-((Acetamidomethyl)thio)-2-amino-3-methylbutanoic acid hydrochloride
1330286-48-0 95+%
5g
$436.0 2024-04-24

Additional information on (S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt

(S)-Acetamidomethyl-l-penicillamine, Hydrochloric Acid Salt and Its Significance in Modern Medicinal Chemistry

CAS no. 1330286-48-0 refers to the hydrochloric acid salt of (S)-Acetamidomethyl-l-penicillamine, a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its specific stereochemistry and functional groups, plays a crucial role in the development of novel pharmaceutical agents.

The molecular structure of (S)-Acetamidomethyl-l-penicillamine, hydrochloric acid salt, incorporates an amide group and a penicillamine moiety, which are both well-known for their biological activity. The amide group contributes to the compound's solubility and stability, while the penicillamine moiety is known for its chelating properties, making it useful in various biochemical interactions. The hydrochloric acid salt form enhances the compound's solubility in aqueous solutions, facilitating its use in pharmaceutical formulations.

In recent years, there has been a growing interest in the development of chelating agents for the treatment of metal-based toxins and diseases associated with metal dysregulation. (S)-Acetamidomethyl-l-penicillamine has shown promise in this area due to its ability to form stable complexes with metal ions. This property has been explored in clinical research for conditions such as Wilson's disease and other metal overload disorders. The compound's ability to selectively bind to certain metal ions makes it a valuable candidate for targeted therapy.

Moreover, the stereochemistry of (S)-Acetamidomethyl-l-penicillamine is critical to its biological activity. The (S) configuration ensures optimal binding affinity to biological targets, enhancing its efficacy. This specificity is a key factor in medicinal chemistry, where enantiomeric purity can significantly influence a drug's performance. The hydrochloric acid salt form helps maintain this stereochemical integrity, ensuring consistent pharmacological effects.

Recent studies have also highlighted the potential of (S)-Acetamidomethyl-l-penicillamine in immunomodulatory applications. The compound has been investigated for its ability to modulate immune responses by interacting with various immune cells and signaling pathways. This immunomodulatory potential makes it a promising candidate for the development of drugs targeting autoimmune diseases and inflammatory conditions. The hydrochloric acid salt form enhances the compound's bioavailability, allowing for more effective delivery to target sites.

The synthesis of (S)-Acetamidomethyl-l-penicillamine involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques have been employed to ensure high yield and purity, making it feasible for large-scale production. The use of chiral auxiliaries or catalysts during synthesis helps achieve the desired (S) configuration, which is essential for the compound's biological activity.

In conclusion, (S)-Acetamidomethyl-l-penicillamine, hydrochloric acid salt (CAS no. 1330286-48-0), represents a significant advancement in medicinal chemistry due to its unique structural features and therapeutic potential. Its chelating properties, stereochemical specificity, and immunomodulatory effects make it a valuable compound for the development of novel treatments for various diseases. Ongoing research continues to explore new applications and optimize synthetic methodologies for this promising molecule.

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